molecular formula C14H23NO B1211005 N-(2-methylpropyl)deca-2,6,8-trienamide

N-(2-methylpropyl)deca-2,6,8-trienamide

Cat. No.: B1211005
M. Wt: 221.34 g/mol
InChI Key: BXOCHUWSGYYSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is characterized by a clear, colorless to yellowish-brown oil or semisolid form with a sweet aroma and a tingling sensation . This compound is primarily found in the plant Acmella oleracea and is known for its unique sensory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)deca-2,6,8-trienamide typically involves the reaction of decatrienoic acid with 2-methylpropylamine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, and requires a catalyst to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound often involves the extraction of spilanthol from the flowers of Acmella oleracea using organic solvents. The extracted product is then purified through various techniques, including distillation and chromatography, to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: N-(2-Methylpropyl)deca-2,6,8-trienamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-Methylpropyl)deca-2,6,8-trienamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)deca-2,6,8-trienamide involves its interaction with sensory receptors in the human body. The compound binds to specific receptors, leading to a tingling sensation and potential analgesic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate ion channels and neurotransmitter release .

Comparison with Similar Compounds

  • N-isobutyl-2E-decenamide
  • N-isobutyldeca-trans-2,cis-6,trans-8-trienamide
  • 2E,6Z,8E-Decatrienoic acid N-isobutylamide

Comparison: N-(2-Methylpropyl)deca-2,6,8-trienamide is unique due to its specific sensory properties and its presence in Acmella oleracea. While similar compounds may share structural similarities, they often differ in their sensory effects and biological activities .

Properties

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

N-(2-methylpropyl)deca-2,6,8-trienamide

InChI

InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,15,16)

InChI Key

BXOCHUWSGYYSFW-UHFFFAOYSA-N

SMILES

CC=CC=CCCC=CC(=O)NCC(C)C

Canonical SMILES

CC=CC=CCCC=CC(=O)NCC(C)C

density

0.945-0.947

physical_description

Clear, colourless to yellowish brown oil or semisolid;  sweet aroma with tingling sensation

solubility

Insoluble in water
Soluble (in ethanol)

Synonyms

(2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamid
affinin
N-isobutyl-2E-decenamide
spilanthol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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